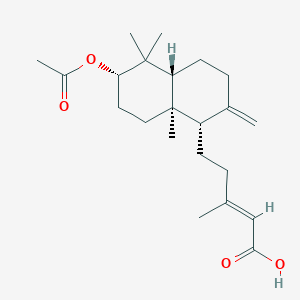
氧化表小檗碱
描述
氧化表小檗碱是一种从药用植物黄连(Coptis chinensis Franch.)中分离得到的生物碱。该化合物因其强大的生物活性,特别是抗癌特性而受到广泛关注。 氧化表小檗碱已被确定为一种新型的微管蛋白聚合抑制剂,使其成为有希望的癌症治疗候选药物 .
科学研究应用
氧化表小檗碱具有广泛的科学研究应用:
化学: 用作研究生物碱化学和反应机理的模型化合物。
生物学: 研究其对细胞过程的影响,包括细胞凋亡和细胞周期调控。
医学: 因其抑制微管蛋白聚合和诱导癌细胞凋亡的能力而被探索为潜在的抗癌剂。
工业: 在开发药物和治疗剂方面的潜在应用
作用机制
氧化表小檗碱主要通过抑制微管蛋白聚合发挥作用。微管蛋白是微管的关键组成部分,微管对于细胞分裂和细胞内运输至关重要。通过抑制微管蛋白聚合,氧化表小檗碱破坏微管动力学,导致癌细胞的细胞周期阻滞和凋亡。 这种机制使其成为有希望的抗癌治疗候选药物 .
类似化合物:
小檗碱: 另一种从黄连(Coptis chinensis Franch.)中提取得到的生物碱,以其广泛的生物活性而闻名,包括抗癌、抗炎和抗菌特性。
黄连碱: 一种具有类似抗癌特性的生物碱,但其特定分子靶点和作用机制不同。
黄连素: 具有抗炎和抗菌活性,在抗癌作用方面也有一些重叠.
氧化表小檗碱的独特性: 氧化表小檗碱因其对微管蛋白聚合的有效抑制而脱颖而出,这种机制在其他相关生物碱中并不常见。 这种独特的行动使其对某些类型的癌细胞特别有效,例如结肠癌细胞 .
生化分析
Biochemical Properties
Oxyepiberberine has been identified as a potent tubulin polymerization inhibitor . It interacts with tubulin, a globular protein, and inhibits its polymerization, thereby affecting the dynamics of microtubules . This interaction plays a crucial role in its anti-cancer effects.
Cellular Effects
Oxyepiberberine has shown significant anti-proliferative effects on LS-1034 human colon cancer cells . It induces apoptosis and inhibits the migration of these cells in a concentration-dependent manner . These effects influence cell function, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of oxyepiberberine involves its binding to tubulin, inhibiting its polymerization . This interaction disrupts the dynamics of microtubules, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction in cell migration .
Temporal Effects in Laboratory Settings
The effects of oxyepiberberine have been observed over time in laboratory settings. It has shown consistent anti-proliferative effects on LS-1034 cells, with its potency remaining stable over the duration of the experiments .
Dosage Effects in Animal Models
In animal models, oxyepiberberine has demonstrated the ability to suppress tumor growth without obvious toxicity
准备方法
合成路线和反应条件: 氧化表小檗碱的合成通常涉及从黄连(Coptis chinensis Franch.)的根茎中提取和分离。该过程包括以下几个步骤:
提取: 用甲醇或乙醇对植物材料进行溶剂提取。
分离: 然后,使用高效液相色谱 (HPLC) 等色谱技术对粗提物进行分离以得到氧化表小檗碱。
纯化: 通过重结晶或其他色谱方法进一步纯化.
工业生产方法: 氧化表小檗碱的工业生产遵循类似的提取和分离技术,但规模更大。使用先进的色谱系统和自动化提取工艺可确保更高的化合物产量和纯度。
化学反应分析
反应类型: 氧化表小檗碱会发生多种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 该化合物可以使用硼氢化钠或氢化铝锂等还原剂进行还原。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生具有额外含氧官能团的氧化表小檗碱衍生物,而还原可能会导致形成还原的生物碱衍生物 .
相似化合物的比较
Berberine: Another alkaloid from Coptis chinensis Franch., known for its broad-spectrum biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Coptisine: An alkaloid with similar anti-cancer properties but differing in its specific molecular targets and mechanisms of action.
Palmatine: Exhibits anti-inflammatory and antimicrobial activities, with some overlap in anti-cancer effects.
Uniqueness of Oxyepiberberine: Oxyepiberberine stands out due to its potent inhibition of tubulin polymerization, a mechanism not commonly observed in other related alkaloids. This unique action makes it particularly effective against certain types of cancer cells, such as colon cancer cells .
属性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-16-8-11-5-6-21-14(13(11)9-17(16)24-2)7-12-3-4-15-19(26-10-25-15)18(12)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYPIGQKDTERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)











